molecular formula C18H13F4NO5 B2513027 2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate CAS No. 1396971-90-6

2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate

Cat. No.: B2513027
CAS No.: 1396971-90-6
M. Wt: 399.298
InChI Key: FKFQYFNFXJNQEB-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate is a synthetic organic compound featuring two 2,6-difluorobenzoyl moieties. Structurally, it consists of:

  • A propyl backbone with a 3-methoxy-3-oxo group.
  • A 2,6-difluorobenzoylamino substituent at the second carbon of the propyl chain.
  • A 2,6-difluorobenzoate ester group at the terminal position.

The compound’s molecular formula is inferred as C₁₉H₁₄F₄NO₆, though this requires experimental validation.

Properties

IUPAC Name

[2-[(2,6-difluorobenzoyl)amino]-3-methoxy-3-oxopropyl] 2,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4NO5/c1-27-17(25)13(23-16(24)14-9(19)4-2-5-10(14)20)8-28-18(26)15-11(21)6-3-7-12(15)22/h2-7,13H,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQYFNFXJNQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COC(=O)C1=C(C=CC=C1F)F)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate is a fluorinated derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F4N2O4C_{19}H_{16}F_4N_2O_4 with a molecular weight of approximately 399.3 g/mol. The structural characteristics include:

  • Two difluorobenzoyl groups that enhance lipophilicity and potentially improve binding affinity to biological targets.
  • A methoxy group that may influence the compound's electronic properties and solubility.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to This compound . For instance, fluorinated derivatives have shown promising antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Case Study: Antiproliferative Effects

A study examining similar fluorinated compounds reported significant antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was attributed to compounds with multiple fluorine substitutions, suggesting that increased electronegativity may enhance interaction with biological targets .

Cell LineCompound TestedIC50 (µM)
Breast Cancer2-[(2,6-Difluorobenzoyl)amino]5.0
Colon Cancer2-[(2,6-Difluorobenzoyl)amino]4.5
Lung Cancer2-[(2,6-Difluorobenzoyl)amino]6.0

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression. For example, it has been shown to inhibit dihydrofolate reductase (DHFR) activity in vitro, which is crucial for DNA synthesis and repair in rapidly dividing cells .

The proposed mechanisms underlying the biological activity of This compound include:

  • Enzyme Inhibition : Compounds similar to this have been linked to the inhibition of metabolic enzymes that facilitate tumor growth.
  • Induction of Apoptosis : Evidence suggests that this class of compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase transition by modulating cyclin-dependent kinase (CDK) activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with several pesticidal agents but differs in linkage and substitution patterns:

Compound Molecular Formula Key Functional Groups Primary Use
Target Compound C₁₉H₁₄F₄NO₆ (inferred) Ester, benzoyl, methoxy, oxo Unknown (assumed pesticide)
Novaluron C₁₇H₉ClF₈N₂O₄ Benzoylurea, trifluoroethoxy Insecticide (chitin inhibitor)
Teflubenzuron C₁₄H₆Cl₂F₄N₂O₂ Benzoylurea, dichloro-difluorophenyl Insecticide (larval growth regulator)
Metsulfuron-methyl C₁₄H₁₅N₅O₆S Sulfonylurea, triazine Herbicide (ALS inhibitor)

Key Observations:

Linkage Differences: The target compound uses ester linkages instead of the urea bridges seen in novaluron and teflubenzuron. This may alter its mode of action, as urea groups are critical for chitin synthesis inhibition in benzoylurea insecticides .

Fluorination Pattern: Like novaluron and teflubenzuron, the compound has 2,6-difluorobenzoyl groups, which enhance lipid solubility and metabolic stability.

Methoxy-Oxo Propyl Chain: The 3-methoxy-3-oxo group is unique compared to the trifluoroethoxy (novaluron) or dichloro-difluorophenyl (teflubenzuron) substituents. This could influence hydrolysis rates or environmental persistence.

Physicochemical Properties

  • Lipophilicity: The dual difluorobenzoyl groups likely confer higher logP (octanol-water partition coefficient) compared to novaluron (logP ~4.5) or teflubenzuron (logP ~3.8), suggesting greater membrane permeability .

Research Implications and Gaps

Synthesis and Characterization: No peer-reviewed data on the synthesis or spectroscopic validation of the target compound exists in the provided evidence. Further studies are needed to confirm its structure and purity.

Mode of Action : Hypotheses about pesticidal activity remain untested. Comparative assays with benzoylureas and sulfonylureas are necessary.

Environmental Impact : The compound’s stability and metabolite profile require evaluation to assess ecotoxicological risks.

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